REACTION_CXSMILES
|
[CH3:1][C:2]([S:5]([N:7]=[C:8]1[CH2:11][O:10][CH2:9]1)=[O:6])([CH3:4])[CH3:3].[Si]([C:16]#[N:17])(C)(C)C>C(Cl)Cl.[Cl-].[Na+].O.[O-]CC.[O-]CC.[O-]CC.[O-]CC.[Ti+4]>[C:16]([C:8]1([NH:7][S:5]([C:2]([CH3:1])([CH3:3])[CH3:4])=[O:6])[CH2:11][O:10][CH2:9]1)#[N:17] |f:3.4.5,6.7.8.9.10|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)S(=O)N=C1COC1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
titanium tetraethoxide
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Quantity
|
0.651 g
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Type
|
catalyst
|
Smiles
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[O-]CC.[O-]CC.[O-]CC.[O-]CC.[Ti+4]
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Name
|
|
Quantity
|
1.53 mL
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Type
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reactant
|
Smiles
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[Si](C)(C)(C)C#N
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Name
|
brine
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
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Type
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CUSTOM
|
Details
|
the reaction mixture stirred for 10 min
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the resulting reaction mixture
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Type
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STIRRING
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Details
|
stirred at r.t. for overnight
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Duration
|
8 (± 8) h
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Type
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FILTRATION
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Details
|
the suspension was filtered through a pad of Celite
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer extracted with ethyl acetate (3×25 ml)
|
Type
|
WASH
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Details
|
The combined organic solution was washed with saturated brine solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The crude product was purified over neutral alumina column
|
Type
|
CUSTOM
|
Details
|
Desired fractions were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(COC1)NS(=O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |